REACTION_CXSMILES
|
[C:1]12[CH2:7][C:4](=[CH:5][CH:6]=1)[C:3]1[CH:8]=[CH:9][CH:10]=[CH:11][C:2]2=1>[Pd]>[CH:4]12[CH2:7][CH:1]([CH2:6][CH2:5]1)[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]2=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C=12C3=C(C(=CC1)C2)C=CC=C3
|
Name
|
catalyst
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the heterogeneous solution is stirred for three hours at a gauge pressure of hydrogen of 2 bars
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed methanol
|
Type
|
CUSTOM
|
Details
|
Nitrogen is again bubbled into this mixture
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure and benzonorbornene
|
Type
|
DISTILLATION
|
Details
|
is purified by distillation
|
Type
|
CUSTOM
|
Details
|
is 86° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C3=C(C(CC1)C2)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |